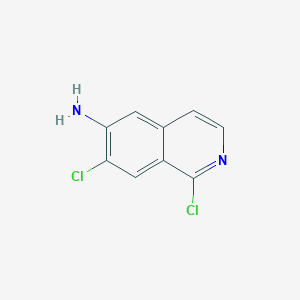
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an isobutyl group, a methanesulfonyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production.
化学反応の分析
Types of Reactions
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidine-5-carboxylic acid methyl ester
- 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid methyl ester
Uniqueness
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the isobutyl group and the ethyl ester functional group differentiates it from similar compounds, providing unique properties that can be exploited in various chemical and biological applications.
特性
分子式 |
C12H18N2O4S |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
ethyl 6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O4S/c1-5-18-11(15)10-7-9(6-8(2)3)13-12(14-10)19(4,16)17/h7-8H,5-6H2,1-4H3 |
InChIキー |
NCFNZMCPPJNSDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one](/img/structure/B8402524.png)







![3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B8402585.png)


![N-Methoxy-N,2-dimethylbenzo[d]oxazole-5-carboxamide](/img/structure/B8402594.png)
